![molecular formula C7H4BrIN2 B1442076 6-溴-4-碘-1H-吡咯并[2,3-b]吡啶 CAS No. 1190322-97-4](/img/structure/B1442076.png)
6-溴-4-碘-1H-吡咯并[2,3-b]吡啶
描述
6-bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine is a nitrogen-containing heterocyclic compound . It has a molecular weight of 197.03 . The compound is typically stored in a dark place under an inert atmosphere at room temperature .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in various studies . One method involves the polymerization of 6-ethynyl-7-azaindole, which is synthesized by ethynylation of a 6-bromo derivative . Another method involves the synthesis of 6-BROMO-1H-PYRROLO [2,3-B]PYRIDINE from 1-BENZOYL-6-BROMO-7-AZAINDOLE .Molecular Structure Analysis
The molecular structure of 6-bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine includes a pyrrole ring and a pyrazine ring . The InChI code for this compound is 1S/C7H5BrN2/c8-6-2-1-5-3-4-9-7 (5)10-6/h1-4H, (H,9,10) .Chemical Reactions Analysis
1H-pyrrolo[2,3-b]pyridine derivatives have shown potent activities against FGFR1, 2, and 3 . For instance, compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC 50 values of 7, 9, 25 and 712 nM, respectively) .Physical And Chemical Properties Analysis
6-bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine is a solid compound . It has a molecular weight of 197.03 . The compound is typically stored in a dark place under an inert atmosphere at room temperature .科学研究应用
Synthesis of Biologically Active Molecules
The core structure of 6-bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine is a key scaffold in the synthesis of various biologically active molecules. This compound is structurally similar to purine bases, making it a valuable precursor in the design of analogs that can interact with the DNA or RNA of cells . Researchers utilize this compound to create molecules that have the potential to modulate biological pathways, which is crucial in the development of new therapeutic agents.
Antitumor and Anticancer Research
Derivatives of 6-bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine have been evaluated for their antitumor and anticancer properties. The compound’s ability to insert into specific sites of DNA or interfere with protein kinases makes it a candidate for cancer treatment research . Studies often focus on modifying the compound to improve its selectivity and potency against cancer cells.
Neurological Disorder Treatments
The compound’s structural framework allows for the creation of molecules that can cross the blood-brain barrier, making it significant in the development of treatments for neurological disorders. By targeting specific neurotransmitter receptors or enzymes in the brain, derivatives of this compound are being researched for their potential use in treating conditions such as Alzheimer’s disease, Parkinson’s disease, and epilepsy .
Antiviral and Antibacterial Agents
Research into the antimicrobial properties of 6-bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine derivatives has shown promise. These compounds can be designed to inhibit the replication of various viruses and bacteria, making them potential candidates for the development of new antiviral and antibacterial drugs .
Inhibitors of Protein Kinases
Protein kinases play a pivotal role in signal transduction pathways. Compounds based on the 6-bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine scaffold have been found to inhibit certain protein kinases, which is beneficial in the treatment of diseases where these enzymes are dysregulated, such as cancer and inflammatory diseases .
Development of Diagnostic Agents
The unique structural features of 6-bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine allow for the development of diagnostic agents. By attaching various reporter groups to the compound, it can be used in imaging techniques to diagnose diseases or monitor the efficacy of treatments .
安全和危害
未来方向
属性
IUPAC Name |
6-bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrIN2/c8-6-3-5(9)4-1-2-10-7(4)11-6/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQWBBVKZYHPPET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=N2)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201274193 | |
| Record name | 6-Bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201274193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
1190322-97-4 | |
| Record name | 6-Bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190322-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201274193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



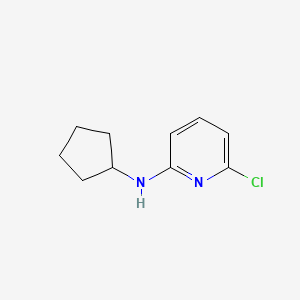


![5-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-3-amine](/img/structure/B1442002.png)


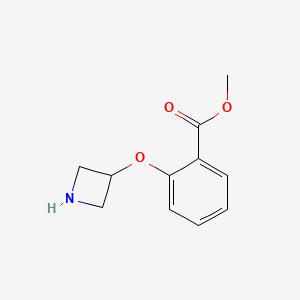
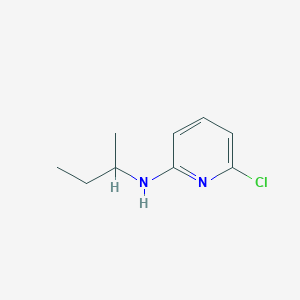
![N-[3-(Aminomethyl)-2-pyridinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)amine](/img/structure/B1442007.png)
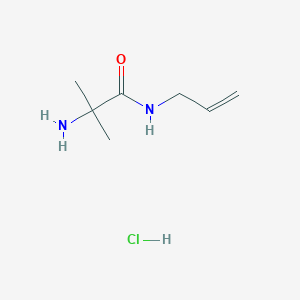
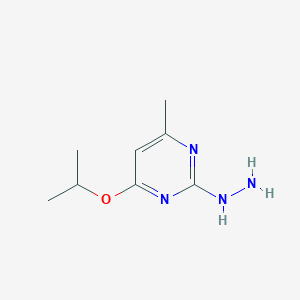

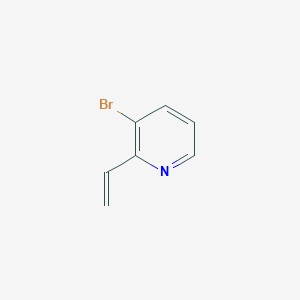
![8-Fluoro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1442016.png)